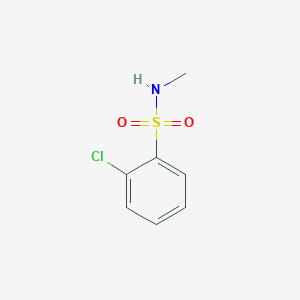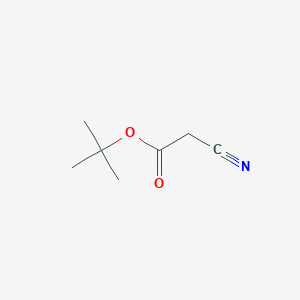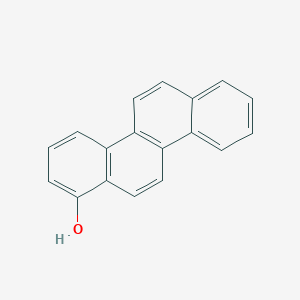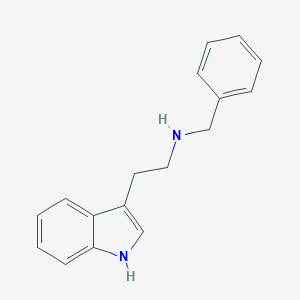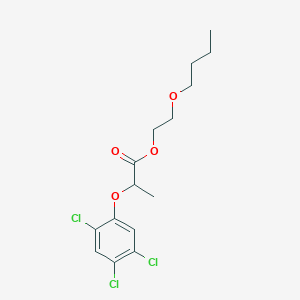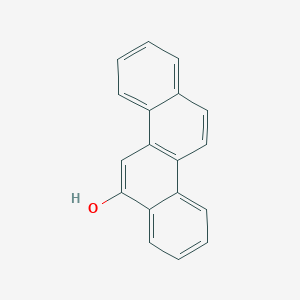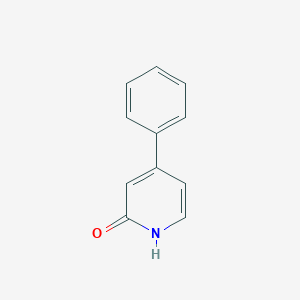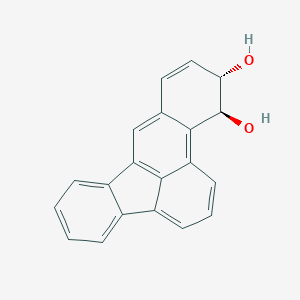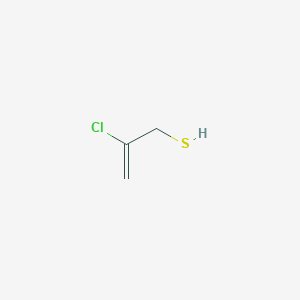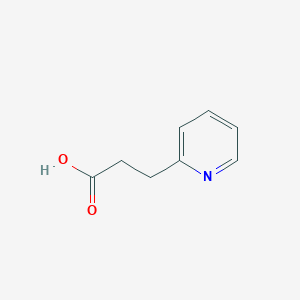
1,1,1,3,3,3-六氟-2-丙醇-d2
概述
描述
科学研究应用
1,1,1,3,3,3-Hexafluoro-2-propanol-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in peptide synthesis and Friedel-Crafts reactions due to its high ionizing power.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用机制
Target of Action
1,1,1,3,3,3-Hexafluoro-2-propanol-d2, also known as 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol or EINECS 254-091-9, is a solution-phase peptide chemistry solvent . It is used in various chemical reactions due to its high ionizing power . It is also used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
Mode of Action
This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . It also catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Biochemical Pathways
It is known to improve the separation and detection of compounds in liquid chromatography-mass spectrometry (lc-ms) methods .
Pharmacokinetics
It is a thermally stable, highly polar, uv-transparent solvent that is miscible with water and many polar organic solvents , which may influence its bioavailability.
Result of Action
It is known to facilitate various chemical reactions and improve the separation and detection of compounds in lc-ms methods .
Action Environment
The action of 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 can be influenced by environmental factors. For instance, it should be handled in well-ventilated areas to avoid inhalation of its vapors . Also, it should be stored and handled safely to avoid contact with strong oxidizing agents .
生化分析
Biochemical Properties
1,1,1,3,3,3-Hexafluoro-2-propanol-d2 is a thermally stable, highly polar, UV-transparent solvent that is miscible with water and many polar organic solvents . It is used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) method to improve separation and detection . It is also used to denature the native state of proteins, and it stabilizes the α-helical conformation in unfolded peptides and proteins .
Molecular Mechanism
It is known to facilitate Friedel–Crafts-type reactions due to its polarity and high ionizing power . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
准备方法
1,1,1,3,3,3-Hexafluoro-2-propanol-d2 is typically synthesized from hexafluoropropylene through an intermediate, hexafluoroacetone, which is then hydrogenated to yield the final product . The reaction can be summarized as follows: [ \text{(CF}_3\text{)}_2\text{CO} + \text{H}_2 \rightarrow \text{(CF}_3\text{)}_2\text{CHOH} ]
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
化学反应分析
1,1,1,3,3,3-Hexafluoro-2-propanol-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexafluoroacetone.
Reduction: The compound can be reduced to form hexafluoroisopropylamine.
Substitution: It participates in nucleophilic substitution reactions, often facilitated by its high polarity.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . Major products formed from these reactions include hexafluoroacetone and hexafluoroisopropylamine.
相似化合物的比较
1,1,1,3,3,3-Hexafluoro-2-propanol-d2 is unique due to its high fluorine content, which imparts exceptional polarity and ionizing power. Similar compounds include:
2,2,2-Trifluoroethanol: Less polar and less ionizing compared to 1,1,1,3,3,3-Hexafluoro-2-propanol-d2.
Hexafluoroisopropyl alcohol: Similar in structure but differs in specific applications and reactivity.
Sevoflurane: A fluorinated ether used as an anesthetic, differing significantly in its applications.
属性
IUPAC Name |
2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEAHWXPCBROCE-AWPANEGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(F)(F)F)(C(F)(F)F)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191995 | |
| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38701-74-5 | |
| Record name | 2-Propan-2-d-ol-d, 1,1,1,3,3,3-hexafluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38701-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038701745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,3-hexafluoro[2-2H]propan-2-[2H]ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Q1: Why was 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol used in the study on thymosin beta 9?
A1: This compound, also known as hexafluoroisopropanol-d2, is a commonly used co-solvent in peptide and protein structure studies. [] It can significantly influence the conformation of peptides by disrupting hydrogen bonding networks within the peptide and between the peptide and water molecules. In this specific study, the researchers used a 40% (v/v) solution of 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol in water to induce a more ordered structure in thymosin beta 9, allowing them to determine its conformation using NMR spectroscopy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

